molecular formula C11H8Cl2N4OS B2462717 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide CAS No. 921152-70-7

2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide

Cat. No.: B2462717
CAS No.: 921152-70-7
M. Wt: 315.17
InChI Key: KJCXQLWUOHZKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is a synthetic chemical reagent featuring a complex fused heterocyclic system, designed for advanced chemical and pharmaceutical research applications. This compound incorporates a 2,4-dichlorobenzamide moiety linked to a 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole scaffold, a structural motif of significant interest in medicinal chemistry . Compounds containing the thiazolo[2,3-c][1,2,4]triazole core have been investigated for a diverse range of biological activities, which suggests this reagent may serve as a key intermediate or precursor in the development of novel bioactive molecules . The presence of the dichlorobenzamide group may enhance the molecule's ability to interact with biological targets through hydrophobic interactions and hydrogen bonding. Researchers can utilize this reagent to explore structure-activity relationships (SAR), particularly in programs aimed at modulating enzyme function or cellular signaling pathways. Its structural complexity also makes it a valuable substrate for method development in synthetic organic chemistry, including studies on heterocyclic ring formation and functional group transformations . This product is intended for use in a controlled laboratory environment by qualified professionals. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,4-dichloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCXQLWUOHZKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Reaction

Reacting 5,6-dihydrothiazolo[2,3-c]triazol-3-amine with 2,4-dichlorobenzoyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions (pH 10–12) at 0–5°C produces the target compound with 65–70% yield. This method is cost-effective but suffers from moderate yields due to hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) enhances coupling efficiency to 88%. The reaction proceeds at room temperature over 12 hours, with minimal racemization or side-product formation.

Optimization and Scalability

Recent advances focus on streamlining the synthesis:

  • One-Pot Approaches : Combining chlorination and coupling steps in a single reactor reduces purification steps. For instance, in situ generation of 2,4-dichlorobenzoyl chloride from benzoic acid using thionyl chloride (SOCl₂) followed by direct coupling with the amine achieves 75% overall yield.
  • Catalytic Systems : Palladium-catalyzed cross-coupling has been explored for introducing the dichloro groups post-cyclization, though yields remain suboptimal (50–55%).

Analytical Characterization

Critical data for validating the compound’s structure include:

Property Value Method
Molecular Weight 315.17 g/mol HRMS
Melting Point 228–232°C DSC
Purity >99% HPLC
$$ ^1H $$ NMR (DMSO-$$d_6 $$) δ 12.75 (s, NH), 8.09 (d, ArH) 400 MHz NMR

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings indicate its potential for treating infections caused by these pathogens.

Antifungal Properties

In addition to antibacterial effects, studies have shown that this compound possesses antifungal activity against several fungal strains. It disrupts fungal cell membranes and inhibits growth by interfering with essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

Cancer Research

Preliminary studies indicate that 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Similar Compounds

Compound NameNotable Features
2,4-DichlorobenzamideLacks thiazole and triazole rings
5,6-Dihydrothiazolo[2,3-c][1,2,4]triazoleContains thiazole and triazole rings but lacks benzamide moiety

The unique structural features of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide enhance its ability to interact with various biological targets compared to similar compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The compound may also interfere with cell membrane integrity, leading to cell death in bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is unique due to its combined structural features, which contribute to its diverse biological activities. The presence of both thiazole and triazole rings enhances its ability to interact with various biological targets, making it a versatile compound for research and development .

Biological Activity

2,4-Dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is an organic compound notable for its unique structure that combines a benzamide core with a dichloro substituent and a fused thiazolo-triazole ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₁H₈Cl₂N₄OS
  • Molecular Weight : 315.17 g/mol
  • CAS Number : 921152-70-7

Antimicrobial Activity

Research indicates that 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide exhibits significant antimicrobial properties. In various studies:

  • The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimal inhibitory concentrations (MICs) were established for several bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have shown:

  • Selective cytotoxicity towards various cancer cell lines while exhibiting lower toxicity to normal cells.
  • Notable efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
Cancer Cell Line IC₅₀ (µM)
MCF-715
A54920
PC318

The data indicate a promising therapeutic index for further development as an anticancer agent.

The biological activity of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is believed to involve:

  • Inhibition of DNA Synthesis : The presence of the triazole ring may interfere with nucleic acid synthesis in microbial and cancer cells.
  • Disruption of Cell Membrane Integrity : The compound may alter membrane permeability leading to cell lysis in susceptible organisms.

Case Studies

Recent studies have highlighted the compound's effectiveness in various experimental models:

  • Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the compound against a panel of bacteria and reported significant antibacterial activity with a focus on its structure–activity relationship (SAR) .
  • Cancer Cell Line Study : Research conducted at a university laboratory demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide?

The compound can be synthesized via two primary strategies:

  • One-pot synthesis : A non-catalytic direct approach using trifluoroacetic acid and substituted thiosemicarbazides, yielding thiazolo-triazole intermediates with high efficiency (e.g., 68–72% yields for analogous structures) .
  • Multi-step functionalization : Reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography .
    Key considerations include solvent selection (e.g., absolute ethanol), temperature control (reflux conditions), and stoichiometric ratios to minimize by-products.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) resolve aromatic protons, thiazole-triazole ring systems, and substituent patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>95%) and stoichiometric consistency with the molecular formula C15H11Cl2N5OSC_{15}H_{11}Cl_2N_5OS .

Q. How is the compound screened for biological activity in academic research?

  • Antimicrobial assays : Serial dilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Antidiabetic studies : α-Glucosidase inhibition assays evaluate type II diabetes potential, with IC50_{50} values compared to acarbose as a control .
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., α-glucosidase, bacterial enzymes) using PDB structures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) analysis guide the optimization of this compound?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide moiety to enhance metabolic stability .
  • Heterocyclic modifications : Replace the thiazolo-triazole core with pyridazine or thiadiazine analogs to improve solubility while retaining bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., carbonyl groups) and hydrophobic interactions using comparative molecular field analysis (CoMFA) .

Q. What computational strategies resolve discrepancies in molecular docking results?

  • Ensemble docking : Use multiple protein conformations (e.g., from molecular dynamics simulations) to account for target flexibility .
  • Binding free energy calculations : Apply MM-GBSA/MM-PBSA to refine affinity predictions and reconcile conflicting docking scores .
  • Validation : Cross-check results with experimental IC50_{50} data to prioritize plausible binding modes .

Q. How should researchers address contradictions in synthetic yields or bioactivity data?

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., acetic acid vs. p-toluenesulfonic acid), and temperatures to resolve yield inconsistencies .
  • Bioassay standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size, pH) to minimize variability in MIC values .
  • Analytical validation : Use HPLC-PDA to confirm compound purity (>98%) before bioactivity testing .

Q. What strategies improve regioselectivity in cyclization reactions for thiazolo-triazole derivatives?

  • Haliranium ion intermediates : Employ iodine-mediated cyclization to favor 6-exo-trig over 7-endo-trig pathways, achieving >80% regioselectivity for analogous structures .
  • Solvent polarity effects : Use acetonitrile to stabilize transition states and reduce competing side reactions .

Q. How can metabolic stability be assessed for this compound during preclinical studies?

  • In vitro assays : Incubate with liver microsomes (e.g., human or rat) and monitor parent compound depletion via LC-MS/MS .
  • Structural modifications : Introduce methyl or methoxy groups at metabolically labile sites (e.g., para positions on benzamide) to block cytochrome P450 oxidation .

Q. What methodologies address solubility challenges in biological testing?

  • Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility while retaining activity .

Tables of Key Data

Q. Table 1. Comparative Yields for Synthetic Methods

MethodStarting MaterialYield (%)Reference
One-pot synthesisTrifluoroacetic acid68–72
Multi-step functionalization4-Amino-triazole60–66

Q. Table 2. Antimicrobial Activity (MIC Values)

StrainMIC (µg/mL)Reference
E. coli (ATCC 25922)12.5
C. albicans (ATCC 10231)25.0

Q. Table 3. Docking Scores vs. Experimental IC50_{50}

Target ProteinDocking Score (kcal/mol)IC50_{50} (µM)Reference
α-Glucosidase-9.21.8
Bacterial DNA gyrase-8.73.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.